Mal-PEG8-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

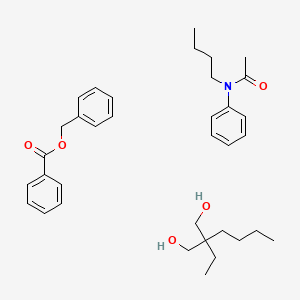

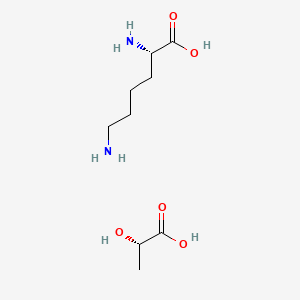

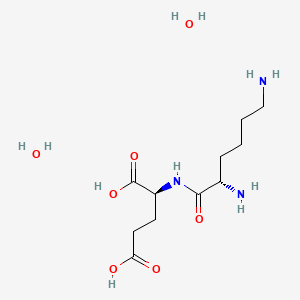

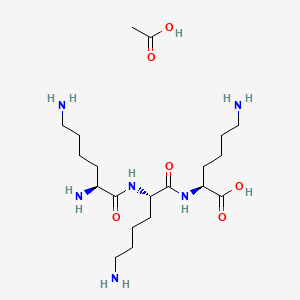

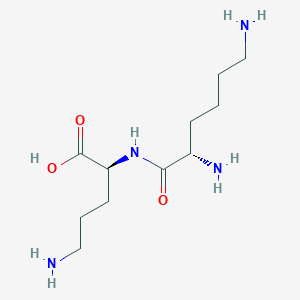

Mal-PEG8-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Molecular Structure Analysis

The molecular formula of Mal-PEG8-NHS ester is C27H42N2O14 . It has a molecular weight of 618.6 g/mol . The structure contains a maleimide group and an NHS ester group .Chemical Reactions Analysis

The NHS ester of Mal-PEG8-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis

Mal-PEG8-NHS ester has a molecular weight of 618.6 g/mol . It is soluble in DMSO, DCM, and DMF . The compound is stored at -20°C .Scientific Research Applications

Protein Labeling

Mal-PEG8-NHS ester: is commonly used to label proteins. The NHS ester group reacts with primary amines (-NH2) on proteins, allowing for the attachment of the PEG linker . This process is crucial for creating PEGylated proteins, which can have enhanced solubility, stability, and serum half-life compared to non-PEGylated counterparts.

Drug Delivery Systems

In drug delivery, Mal-PEG8-NHS ester can be used to modify drug molecules or create linkers for attaching drugs to carriers . The maleimide group reacts with thiol groups, forming stable thioether bonds, which are essential for creating drug conjugates that can release their payload in response to specific triggers.

Surface Modification

The compound is instrumental in modifying surfaces to reduce nonspecific binding or to functionalize them with specific ligands . For instance, it can be used to coat nanoparticles or other materials to improve biocompatibility or to introduce specific functional groups that can further bind to target molecules.

Oligonucleotide Conjugation

Mal-PEG8-NHS ester: enables the conjugation of oligonucleotides with other molecules or surfaces . This is particularly useful in the development of antisense therapies, molecular diagnostics, and the creation of DNA/RNA-based sensors.

Biosensor Development

In biosensor technology, Mal-PEG8-NHS ester is used to attach recognition elements to sensor surfaces . This allows for the development of highly sensitive and specific sensors that can detect biological or chemical analytes with high precision.

Therapeutic Agent Development

The linker is used in the development of therapeutic agents, such as antibody-drug conjugates (ADCs) . By attaching cytotoxic drugs to antibodies via the PEG linker, ADCs can selectively target and kill cancer cells while minimizing the impact on healthy cells.

Mechanism of Action

Target of Action

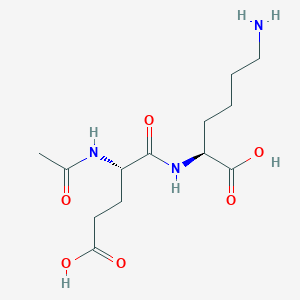

Mal-PEG8-NHS ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

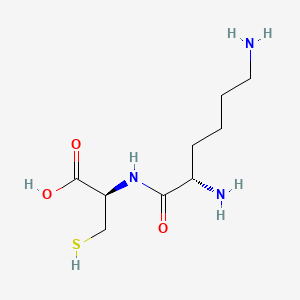

The compound contains two functional groups: a maleimide group and an NHS ester group . The NHS ester group can react with primary amines (-NH2) present in proteins and other molecules, forming a covalent bond . The maleimide group can react with a thiol group, enabling the connection of a biomolecule with a thiol .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system . PROTACs, which are synthesized using Mal-PEG8-NHS ester, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of Mal-PEG8-NHS ester is the selective degradation of target proteins . By forming covalent bonds with target proteins, the compound allows for the specific and efficient degradation of these proteins via the ubiquitin-proteasome system .

Action Environment

The action of Mal-PEG8-NHS ester is influenced by the biochemical environment within cells. The reactivity of the NHS ester and maleimide groups depends on factors such as pH and the presence of reactive groups on target molecules . Furthermore, the compound’s solubility in aqueous media suggests that it may be more effective in hydrophilic environments .

Safety and Hazards

When handling Mal-PEG8-NHS ester, one should avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Mal-PEG8-NHS ester can be used to selectively deliver drugs to specific cells or tissues . This improves the therapeutic index and reduces off-target effects . It is a promising area for future research.

Relevant Papers One paper was found that used Mal-PEG8-NHS ester in the detection of SARS-CoV-2 antibodies . The study developed a novel peptide-based method for detecting these antibodies .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N2O14/c30-23-1-2-24(31)28(23)6-8-36-10-12-38-14-16-40-18-20-42-22-21-41-19-17-39-15-13-37-11-9-35-7-5-27(34)43-29-25(32)3-4-26(29)33/h1-2H,3-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKBMZPIICCZSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG8-NHS ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)